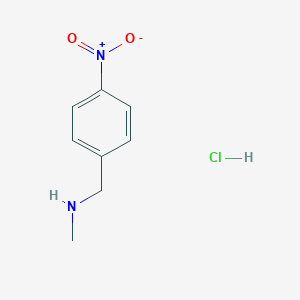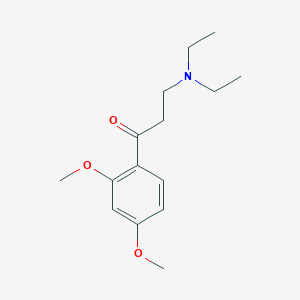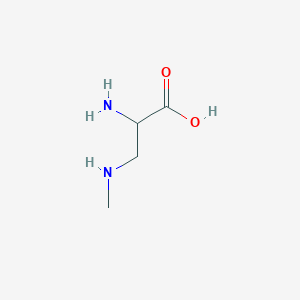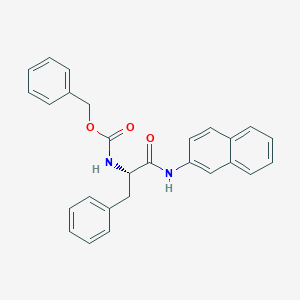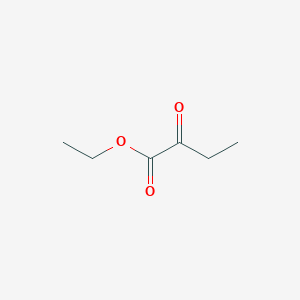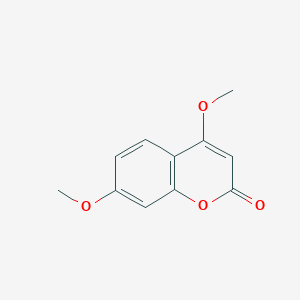
4,7-Dimethoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethoxycoumarin is a naturally occurring compound that belongs to the coumarin family. It is found in various plants and has been used in traditional medicine for its anticoagulant and anti-inflammatory properties. In recent years, 4,7-dimethoxycoumarin has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 4,7-dimethoxycoumarin is not fully understood, but it is believed to exert its biological effects through various pathways. It has been reported to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4,7-dimethoxycoumarin has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4,7-dimethoxycoumarin has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. In addition, 4,7-dimethoxycoumarin has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,7-dimethoxycoumarin in lab experiments is its availability and low cost. It can be easily synthesized and purified, making it a convenient compound to work with. However, one of the limitations of using 4,7-dimethoxycoumarin is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4,7-dimethoxycoumarin. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate the mechanism of action of 4,7-dimethoxycoumarin and its effects on various biological pathways. Finally, there is a need for the development of new synthesis methods and derivatives of 4,7-dimethoxycoumarin to improve its properties and potential applications.
Métodos De Síntesis
4,7-Dimethoxycoumarin can be synthesized through various methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction is the most commonly used method, which involves the condensation of resorcinol and ethyl acetoacetate in the presence of a catalyst, such as sulfuric acid. The reaction yields 4,7-dimethoxycoumarin as the main product.
Aplicaciones Científicas De Investigación
4,7-Dimethoxycoumarin has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticoagulant effects. In addition, 4,7-dimethoxycoumarin has been found to have potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
17575-27-8 |
|---|---|
Nombre del producto |
4,7-Dimethoxycoumarin |
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-7-3-4-8-9(14-2)6-11(12)15-10(8)5-7/h3-6H,1-2H3 |
Clave InChI |
UOOULHJCQCLGGT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



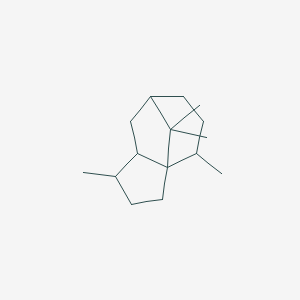
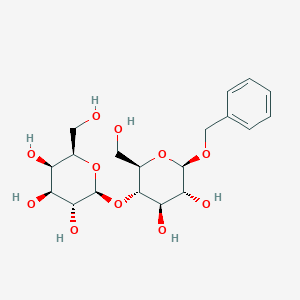
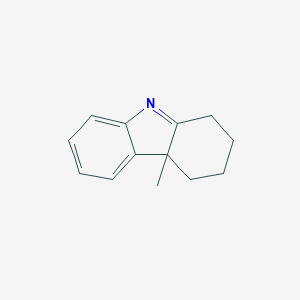
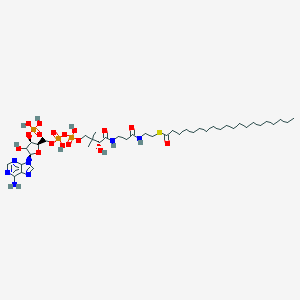
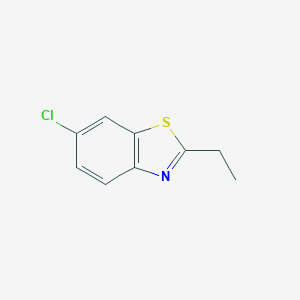
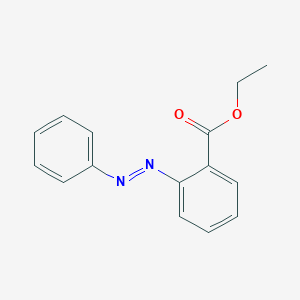
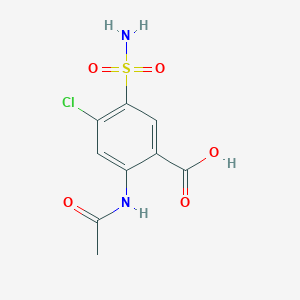
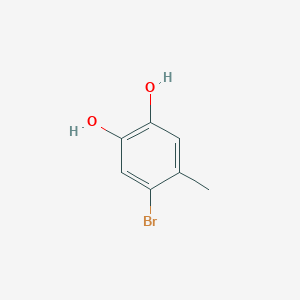
![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
